molecular formula C13H20N2O2 B12632966 N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide CAS No. 919997-15-2

N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide

Cat. No.: B12632966
CAS No.: 919997-15-2
M. Wt: 236.31 g/mol
InChI Key: KFMDUDZGIURCNE-UHFFFAOYSA-N
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Description

N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide is a hydroxamic acid derivative featuring a beta-alaninamide backbone substituted with a hydroxy group and a 4-phenylbutyl chain at the N~3~ position. The 4-phenylbutyl moiety may enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins, a feature observed in related compounds .

Properties

CAS No.

919997-15-2

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-hydroxy-3-(4-phenylbutylamino)propanamide

InChI

InChI=1S/C13H20N2O2/c16-13(15-17)9-11-14-10-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,14,17H,4-5,8-11H2,(H,15,16)

InChI Key

KFMDUDZGIURCNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNCCC(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide typically involves the following steps:

    Formation of the beta-alaninamide moiety: This can be achieved through the reaction of beta-alanine with an appropriate amine under controlled conditions.

    Introduction of the phenylbutyl chain: The phenylbutyl group can be introduced via a nucleophilic substitution reaction, where a suitable phenylbutyl halide reacts with the beta-alaninamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or continuous flow reactors: To control the reaction environment and improve efficiency.

    Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the phenylbutyl chain.

    Substitution: The phenylbutyl chain or the beta-alaninamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

    Oxidation products: Carbonyl derivatives of the original compound.

    Reduction products: Dehydroxylated or modified phenylbutyl derivatives.

    Substitution products: Compounds with altered functional groups on the phenylbutyl chain or beta-alaninamide moiety.

Scientific Research Applications

N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the phenylbutyl chain play crucial roles in binding to these targets, while the beta-alaninamide moiety may influence the compound’s overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The compound’s structural uniqueness lies in its combination of a hydroxamic acid group and the 4-phenylbutyl chain. Below is a comparison with key analogues:

Compound Name Key Substituents Molecular Weight Reported Activity/Use Reference
N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide N~3~-(4-phenylbutyl), hydroxamic acid ~306.4 g/mol* Potential enzyme inhibition N/A
N~3~-Benzyl-N~3~-(2-hydroxyethyl)-N~1~-(4-methoxyphenyl)-beta-alaninamide HCl N~3~-benzyl, 2-hydroxyethyl, 4-methoxyphenyl ~393.9 g/mol Screening compound (biological assays)
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Cyclohexanecarboxamide, 4-chlorophenyl ~253.7 g/mol Antioxidant activity (DPPH assay)
Fosinopril-Related Compound B 4-Cyclohexyl, (4-phenylbutyl)phosphinyl ~550.6 g/mol ACE inhibitor impurity

*Calculated based on formula.

Key Observations :

  • Lipophilicity : The 4-phenylbutyl group in the target compound likely increases membrane permeability compared to shorter-chain analogues like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide .

Activity Trends in Maleimide and Phosphinyl Analogues

  • Maleimide Derivatives: Compounds with phenylbutyl spacers (e.g., 1-(4-phenylbutyl)maleimide) exhibit 3–7-fold lower IC50 values compared to non-spaced analogues due to optimized steric interactions . This supports the hypothesis that the 4-phenylbutyl group in the target compound enhances target engagement.
  • Phosphinyl Analogues: Fosinopril-related compounds with 4-phenylbutyl groups (e.g., Compound B in ) demonstrate the importance of this moiety in ACE inhibitor activity, though the target compound’s hydroxamic acid group distinguishes its mechanism .

Beta-Alaninamide Backbone Modifications

  • N~3~-Benzyl Derivatives : The hydrochloride salt of N~3~-benzyl-N~3~-(2-hydroxyethyl)-beta-alaninamide () highlights how N~3~ substitutions influence solubility and bioavailability. The target compound’s lack of a charged group may reduce solubility but improve blood-brain barrier penetration .
  • Thiadiazolyl Derivatives : N~3~-(butan-2-yl)-beta-alaninamide derivatives () with aromatic thiadiazole groups show diverse applications in screening, suggesting the target compound’s adaptability in drug discovery .

Research Findings and Implications

  • Synthetic Feasibility : The synthesis of hydroxamic acids () and beta-alaninamides () is well-established, implying that the target compound can be synthesized using analogous methods.
  • Biological Potential: The hydroxamic acid group may confer metal-binding activity (e.g., iron chelation), while the 4-phenylbutyl chain could enhance pharmacokinetic properties, as seen in maleimide derivatives .

Biological Activity

N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a beta-alanine moiety with hydroxy and amide functional groups, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃O₂, with a molecular weight of approximately 303.39 g/mol. The structure includes a beta-alanine backbone, a hydroxyl group, and a phenylbutyl substituent, which contribute to its unique pharmacological profile.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Binding : It may interact with various receptors, leading to modulation of signaling pathways that affect cell proliferation and apoptosis.
  • Signal Transduction : The compound could influence signal transduction pathways, thereby impacting gene expression and cellular behavior.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting the proliferation of cancer cells. For instance, similar compounds have shown efficacy against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) .
  • Antimicrobial Properties : There is evidence that compounds with similar structural features possess antimicrobial activity, which could make them candidates for treating infections caused by resistant strains .
  • Anti-inflammatory Effects : Some derivatives have been studied for their potential to reduce inflammation, suggesting a possible role in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated the effects of N-hydroxy derivatives on human cancer cell lines. Among these, a derivative with structural similarities to this compound demonstrated significant inhibition of cell growth in breast cancer cells (IC50 = 10.19 μM) . This suggests that modifications in the side chains can enhance anticancer activity.

Case Study 2: Enzyme Inhibition

In another investigation, derivatives were tested for their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. One derivative exhibited superior HDAC inhibition compared to standard treatments like SAHA, indicating potential therapeutic applications in oncology .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique PropertiesBiological Activity
N-Hydroxy-N-(4-fluorophenyl)propanamideFluorinated aromatic ringEnhanced lipophilicityAnticancer
4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamideContains sulfonamide groupAntiviral activityAntimicrobial
N,N-Dimethyl-beta-alaninamideSimple dimethyl substitutionLower molecular weightGeneral biological activity

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